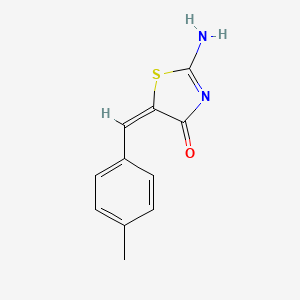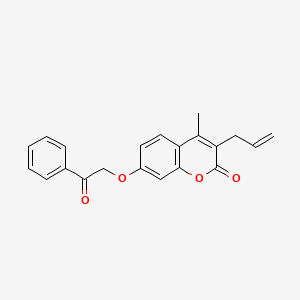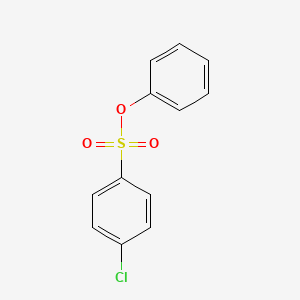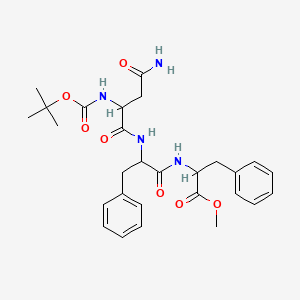![molecular formula C24H25N3O3S2 B15044851 N-cyclohexyl-N-[2-(naphthalen-2-yloxy)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B15044851.png)
N-cyclohexyl-N-[2-(naphthalen-2-yloxy)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-[2-(naphthalen-2-yloxy)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that combines several functional groups, including a cyclohexyl group, a naphthalen-2-yloxy group, and a benzothiadiazole-4-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-[2-(naphthalen-2-yloxy)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the naphthalen-2-yloxyethylamine intermediate. This can be achieved by reacting naphthalen-2-ol with 2-chloroethylamine under basic conditions. The resulting naphthalen-2-yloxyethylamine is then reacted with cyclohexyl isocyanate to form the desired cyclohexyl-N-[2-(naphthalen-2-yloxy)ethyl]amine. Finally, this intermediate is reacted with 2,1,3-benzothiadiazole-4-sulfonyl chloride in the presence of a base to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-[2-(naphthalen-2-yloxy)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The naphthalen-2-yloxy group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzothiadiazole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as chlorosulfonic acid or nitric acid.
Major Products
Oxidation: Quinones derived from the naphthalen-2-yloxy group.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted benzothiadiazole derivatives.
Scientific Research Applications
N-cyclohexyl-N-[2-(naphthalen-2-yloxy)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-[2-(naphthalen-2-yloxy)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzothiadiazole moiety is known to interact with various biological targets, potentially leading to inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(naphthalen-2-yloxy)acetamide
- N-cyclohexyl-3-[(naphthalen-2-yloxy)methyl]benzamide
- N-(2-cyclohexyl-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide
Uniqueness
N-cyclohexyl-N-[2-(naphthalen-2-yloxy)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the presence of the benzothiadiazole-4-sulfonamide moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s ability to interact with biological targets and improve its stability and solubility compared to similar compounds.
Properties
Molecular Formula |
C24H25N3O3S2 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-cyclohexyl-N-(2-naphthalen-2-yloxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C24H25N3O3S2/c28-32(29,23-12-6-11-22-24(23)26-31-25-22)27(20-9-2-1-3-10-20)15-16-30-21-14-13-18-7-4-5-8-19(18)17-21/h4-8,11-14,17,20H,1-3,9-10,15-16H2 |
InChI Key |
SMWKXKSLEHSSLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CCOC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15044775.png)

![2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-hexylbenzoate](/img/structure/B15044785.png)


![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B15044794.png)
![2,2'-Dibenzo[b,d]furan-2,8-diylbis(3-phenylquinoxaline)](/img/structure/B15044801.png)
![N-((E)-2-(3-nitrophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B15044828.png)
![4-{(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazono]methyl}-2-methoxyphenyl 2-furoate](/img/structure/B15044833.png)
![N'-[(E)-{3-[(E)-({[(Tert-butoxy)carbonyl]amino}imino)methyl]phenyl}methylidene](tert-butoxy)carbohydrazide](/img/structure/B15044837.png)
![(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B15044845.png)


![N-[(5Z)-4-(4-methoxyphenyl)-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N'-(4-methylphenyl)benzenecarboximidamide](/img/structure/B15044871.png)
